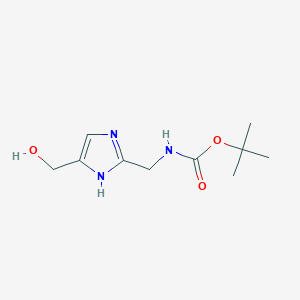
tert-Butyl ((5-(hydroxymethyl)-1H-imidazol-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate: is a chemical compound with a complex structure that includes an imidazole ring, a hydroxymethyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carbamate moiety using tert-butyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is a common motif in biological systems .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The carbamate moiety can also undergo hydrolysis, releasing the active imidazole derivative .
Comparison with Similar Compounds
- tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
Uniqueness: The presence of the imidazole ring in tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate distinguishes it from other similar compounds. The imidazole ring imparts unique chemical properties, such as the ability to coordinate with metal ions and participate in hydrogen bonding, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C10H17N3O3 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)-1H-imidazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)12-5-8-11-4-7(6-14)13-8/h4,14H,5-6H2,1-3H3,(H,11,13)(H,12,15) |
InChI Key |
UUUUYNXOPPHTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


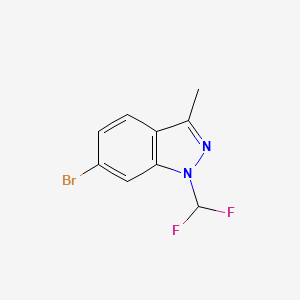
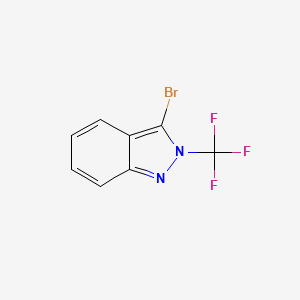
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
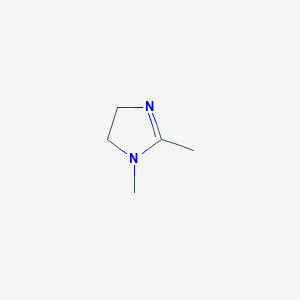

![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)



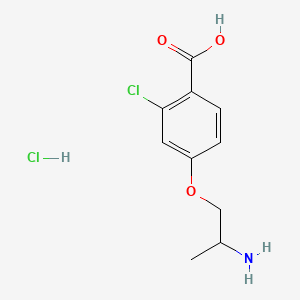
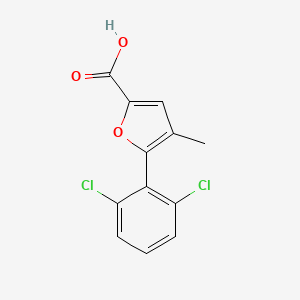
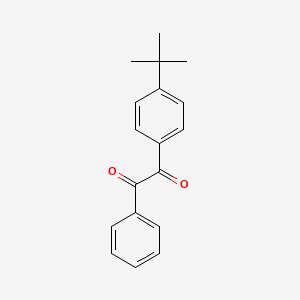
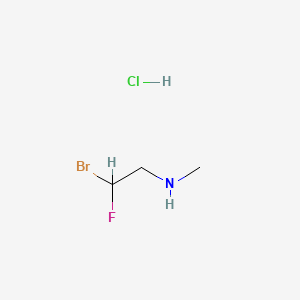
![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
